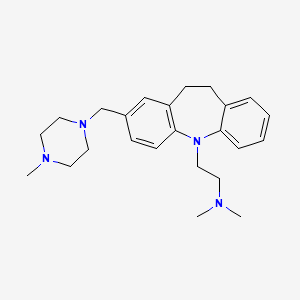
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)-: is a complex organic compound that belongs to the class of dibenzazepines. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to an azepine ring. It is commonly used as an intermediate in the synthesis of various pharmacologically active compounds, particularly in the field of anticonvulsant and antidepressant medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- typically involves multiple steps:
Preparation of Ethynylaniline: This is achieved through a Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst.
Pseudo-intramolecular Hydrohalogenation: This step involves the addition of a halogen to the ethynylaniline to form a halogenated intermediate.
Buchwald-Hartwig Coupling: The halogenated intermediate undergoes a Buchwald-Hartwig coupling reaction to form the dibenzazepine ring.
Arylation: The final step involves the arylation of the dibenzazepine ring using a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
N-oxides: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: Another dibenzazepine derivative used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structural analog of carbamazepine with similar therapeutic uses.
Clomipramine: A tricyclic antidepressant with a similar core structure.
Uniqueness
Properties
CAS No. |
64097-64-9 |
|---|---|
Molecular Formula |
C24H34N4 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydrobenzo[b][1]benzazepin-11-yl]ethanamine |
InChI |
InChI=1S/C24H34N4/c1-25(2)12-17-28-23-7-5-4-6-21(23)9-10-22-18-20(8-11-24(22)28)19-27-15-13-26(3)14-16-27/h4-8,11,18H,9-10,12-17,19H2,1-3H3 |
InChI Key |
AZIGDGJSRSZXIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=CC=CC=C4CC3)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


arsane](/img/structure/B14494510.png)
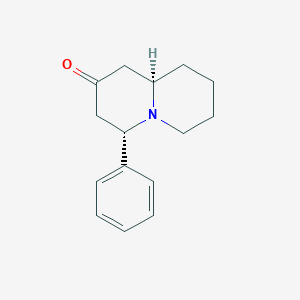
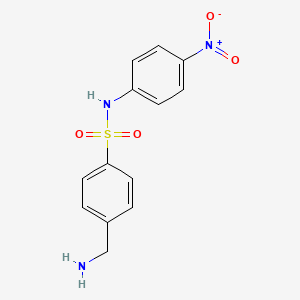

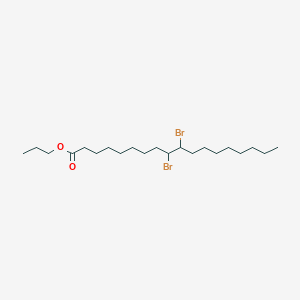
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)

![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)
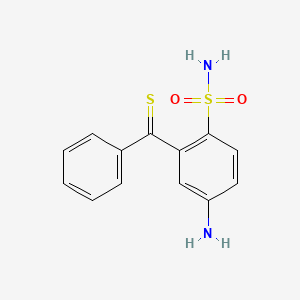

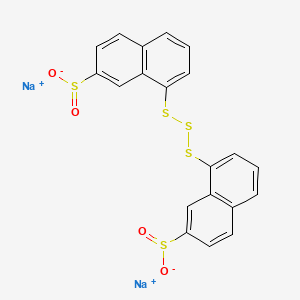
![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
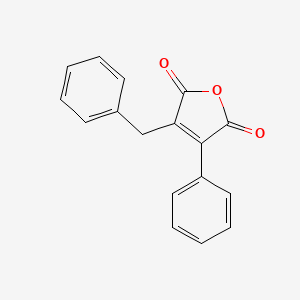
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
